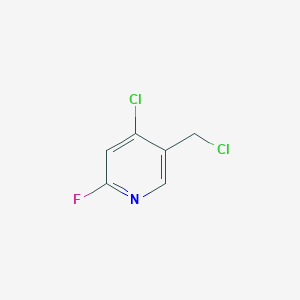

4-Chloro-5-(chloromethyl)-2-fluoropyridine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C6H4Cl2FN |

|---|---|

分子量 |

180.00 g/mol |

IUPAC 名称 |

4-chloro-5-(chloromethyl)-2-fluoropyridine |

InChI |

InChI=1S/C6H4Cl2FN/c7-2-4-3-10-6(9)1-5(4)8/h1,3H,2H2 |

InChI 键 |

NVIYXWJNUFEWFM-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C(=CN=C1F)CCl)Cl |

产品来源 |

United States |

Synthetic Pathways and Methodologies for 4 Chloro 5 Chloromethyl 2 Fluoropyridine

Precursor Synthesis and Halogenation Strategies for Pyridine (B92270) Ring Functionalization

The initial stages in the synthesis of 4-chloro-5-(chloromethyl)-2-fluoropyridine are centered on the creation of a suitably substituted pyridine ring. This typically involves the synthesis of halogenated pyridine intermediates, followed by selective chlorination and fluorination reactions to install the required halogen atoms at specific positions.

Synthesis of Halogenated Pyridine Intermediates

The journey towards this compound often begins with more readily available pyridine derivatives. For instance, 3-picoline (3-methylpyridine) can serve as a starting material. One common approach involves the oxidation of 3-picoline, followed by chlorination to yield intermediates like 2-chloro-5-methylpyridine. patsnap.comnih.gov Another route starts from 6-hydroxynicotinic acid, which undergoes a series of reactions including conversion to an acid chloride, hydrogenation, and subsequent chlorination to produce 2-chloro-5-chloromethyl-pyridine. google.com These initial halogenated pyridines then undergo further transformations to introduce the additional required functionalities.

The synthesis of various halogenated pyridines is crucial as they serve as versatile building blocks. For example, 2,6-bis(chloromethyl)pyridine (B1207206) is a known heterocyclic building block used in the synthesis of more complex pyridine derivatives. sigmaaldrich.com The strategic synthesis of these intermediates is paramount for the successful construction of the target molecule.

Selective Chlorination Approaches

Achieving the desired substitution pattern on the pyridine ring necessitates highly selective chlorination methods. The regioselectivity of these reactions is often influenced by the existing substituents on the ring and the choice of chlorinating agent and reaction conditions.

Several methods for the selective chlorination of pyridine and its derivatives have been developed. One approach involves vapor-phase chlorination at high temperatures, often in the presence of a catalyst. google.com For instance, passing a vaporized feed of a pyridine compound, chlorine, and an inert gas through a two-stage reactor with controlled temperature zones can achieve selective chlorination. google.com

Another strategy employs phosphine (B1218219) reagents to achieve 4-selective chlorination of pyridines. nih.gov This method involves the formation of a phosphonium (B103445) salt at the 4-position, which is then displaced by a nucleophilic chloride. nih.gov For 2-aminopyridines, a regioselective chlorination can be achieved using LiCl as the chlorine source in the presence of Selectfluor and DMF under mild conditions. rsc.org The choice of chlorinating agent is critical; reagents like phosphorus pentachloride, phosphorus oxychloride, and thionyl chloride are commonly used. google.comgoogle.com

| Starting Material | Chlorinating Agent/Method | Product | Reference |

| Pyridine, lower alkyl pyridine, or 3-cyanopyridine | Cl2, inert gas, two-stage reactor | Selectively chlorinated pyridine | google.com |

| Pyridine derivatives | Designed phosphine reagents | 4-halopyridines | nih.gov |

| 2-Aminopyridines | LiCl, Selectfluor, DMF | Chlorinated 2-aminopyridines | rsc.org |

| 2-alkoxy-5-alkoxymethyl-pyridine | PCl5, POCl3, SOCl2, phosgene | 2-chloro-5-chloromethyl-pyridine | google.com |

Regioselective Fluorination Techniques

The introduction of a fluorine atom at the 2-position of the pyridine ring is a critical step that often employs specialized fluorination techniques. The high electronegativity and small size of fluorine can present unique challenges in controlling the regioselectivity of the reaction.

Common methods for fluorination include halogen exchange (Halex) reactions and electrophilic fluorination. In Halex reactions, a pre-existing halogen, typically chlorine or bromine, is displaced by a fluoride (B91410) ion. This is a widely used industrial method for producing fluorinated aromatics.

Electrophilic fluorination reagents, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are also powerful tools for the direct introduction of fluorine onto aromatic rings. acs.orgnih.gov The regioselectivity of electrophilic fluorination is highly dependent on the electronic properties of the pyridine ring and the substituents present. nih.gov For example, the fluorination of 2-aminopyridines in the presence of Selectfluor can proceed with high regioselectivity. nih.gov Another approach involves the use of designed phosphine reagents to facilitate 2-selective fluorination of pyridines. nih.gov

Recent advancements have also explored radical fluorination methods, which can offer alternative pathways to C-F bond formation. researchgate.net

| Technique | Fluorinating Reagent | Substrate Example | Key Feature | Reference |

| Electrophilic Fluorination | Selectfluor | Imidazo[1,2-a]pyridines, 2-Aminopyridines | High regioselectivity under aqueous conditions | acs.orgnih.gov |

| Halogen Exchange | - | Halogenated Pyridines | Displacement of an existing halogen with fluoride | |

| Phosphine-Mediated | AgF2 | Pyridines | Direct 2-fluorination | nih.gov |

Introduction of the Chloromethyl Moiety

The final key structural feature of this compound is the chloromethyl group at the 5-position. This functional group can be introduced through direct chloromethylation reactions or by the conversion of other functional groups.

Chloromethylation Reactions of Pyridine Derivatives

Direct chloromethylation of the pyridine ring can be a challenging transformation due to the electron-deficient nature of the ring, which makes it less susceptible to electrophilic attack. However, methods have been developed to achieve this. One patented method describes a synthetic route where a Friedel-Crafts acylation reaction on a pyridine derivative is followed by reduction and subsequent chlorination to yield the chloromethylpyridine. google.com This approach utilizes the directing effects of existing substituents to control the position of the incoming acyl group, which is later transformed into the chloromethyl group. google.com

Functional Group Interconversions Leading to Chloromethyl Substituents

An alternative and often more practical approach to introducing the chloromethyl group is through the interconversion of other functional groups. ub.eduic.ac.ukfiveable.me This strategy offers greater control over the regiochemistry.

A common precursor is a hydroxymethyl group, which can be readily converted to a chloromethyl group using standard chlorinating agents like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3). google.commdpi.com For instance, a synthetic route to 2-bromo-6-chloromethylpyridine involves the initial formation of 2-bromo-6-hydroxymethylpyridine, which is then chlorinated. mdpi.com Care must be taken during this step to avoid over-chlorination, where other substituents on the ring might also be replaced by chlorine. mdpi.com

Another pathway involves the reduction of a carboxylic acid or ester group to a hydroxymethyl group, followed by chlorination. A patented process for producing 2-chloro-5-chloromethyl-pyridine starts with 6-hydroxynicotinic acid, which is converted in several steps to 2-hydroxy-5-hydroxymethylpyridine, and this intermediate is then chlorinated to give the final product. google.com

| Precursor Functional Group | Reagents for Conversion | Product Functional Group | Reference |

| Hydroxymethyl (-CH2OH) | SOCl2, POCl3, PCl3 | Chloromethyl (-CH2Cl) | google.commdpi.com |

| Carboxylic Acid (-COOH) | 1. Reduction (e.g., hydrogenation) 2. Chlorination | Chloromethyl (-CH2Cl) | google.com |

| Acyl (-COR) | 1. Reduction 2. Chlorination | Chloromethyl (-CH2Cl) | google.com |

Coupling and Cyclocondensation Reactions for this compound Framework Assembly

The construction of the pyridine ring, or framework assembly, is a fundamental strategy for synthesizing complex pyridine derivatives. This approach often involves the reaction of acyclic precursors through cyclocondensation or related cyclization reactions.

Cyclocondensation Reactions: This bottom-up approach builds the heterocyclic ring from smaller, non-cyclic fragments. For the synthesis of fluorinated pyridines, trifluoromethyl-containing building blocks are commonly employed in enamine-mediated cyclocondensation reactions. nih.gov For instance, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one is a key building block used in the synthesis of various trifluoromethylpyridine moieties. nih.gov By analogy, the synthesis of the 4-chloro-2-fluoropyridine (B1350377) core could be envisioned through the cyclocondensation of precursors containing the necessary chloro- and fluoro-substituents. A potential strategy involves the reaction of a β-fluoroenolate salt with other bifunctional nucleophiles, a method that has been successfully used to generate fluorinated pyrimidines and pyrazoles under mild conditions. nih.gov Another relevant method is the acylation/cyclization-chlorination process, which has been demonstrated in the synthesis of 4-chloro-2-(trichloromethyl)pyrimidines and serves as a valuable route to functionalized chloro-heterocycles. thieme.de

Coupling Reactions: Alternatively, functional groups can be introduced onto a pre-existing, simpler pyridine ring via cross-coupling reactions. This strategy is useful when a suitable pyridine precursor is available. For example, the Sonogashira cross-coupling reaction has been effectively used to introduce alkynyl groups onto 5- and 6-bromo-3-fluoro-2-cyanopyridines. soton.ac.uk This demonstrates the feasibility of C-C bond formation on a fluorinated pyridine ring. soton.ac.uk If a precursor such as 2,4-difluoro-5-methylpyridine (B6206708) were available, a sequence of selective nucleophilic substitution to introduce the 4-chloro group, followed by radical chlorination of the methyl group, could be a plausible pathway.

Optimization of Reaction Conditions and Yields

Achieving high yields and purity is critical in chemical synthesis. The optimization of reaction conditions—such as temperature, solvent, catalyst, reactant ratios, and residence time (in flow chemistry)—is a crucial step in developing an efficient synthetic process.

For related pyridine syntheses, extensive screening of reaction parameters has led to significant improvements in yield. In a Hiyama cross-coupling reaction, for example, a comprehensive investigation of nickel precursors, ligands, and additives revealed that specific combinations could produce the desired product in excellent yield (93-96%) and enantioselectivity. researchgate.net Similarly, in the synthesis of 2-chloro-5-(hydrazinylmethyl)pyridine (B1393759) derivatives using a continuous flow reactor, adjusting the mole ratio of reactants at a constant temperature and residence time dramatically increased the yield from 85.6% to 98.7%. researchgate.net

The following table summarizes findings from optimization studies on related coupling and functionalization reactions, illustrating the impact of varying reaction parameters.

| Reaction Type | Parameter Varied | Conditions Tested | Resulting Yield (%) | Reference |

|---|---|---|---|---|

| Flow Synthesis of a 2-chloro-5-(hydrazinylmethyl)pyridine derivative | Mole Ratio (1a:2a) at 90°C, 8 min residence time | 1:6 | 85.6 | researchgate.net |

| 1:7 | 95.0 | researchgate.net | ||

| 1:8 | 98.7 | researchgate.net | ||

| Hiyama Cross-Coupling | Nickel Precursor (20 mol%) | NiBr₂·DME | 93 | researchgate.net |

| NiCl₂·DME | 85 | researchgate.net | ||

| Ni(OAc)₂ | 72 | researchgate.net |

These examples underscore that a systematic approach to optimizing reaction conditions would be essential for the successful synthesis of this compound.

Catalytic Systems in the Synthesis of this compound

Catalysis is fundamental to modern organic synthesis, enabling reactions that would otherwise be slow, unselective, or unfeasible. The synthesis of halogenated pyridines employs a wide range of catalytic systems, from transition metals to molecular sieves, depending on the specific transformation.

Transition Metal Catalysts: Palladium and nickel complexes are widely used in cross-coupling reactions to form C-C bonds. soton.ac.ukresearchgate.net For chlorination and fluorination reactions, transition metal-based catalysts such as iron fluoride are utilized in high-temperature, vapor-phase industrial processes. nih.gov Supported palladium chloride on alumina (B75360) (PdCl₂/Al₂O₃) has been developed for the vapor-phase chlorination of 3-methylpyridine (B133936) to produce 2-chloro-5-chloromethyl pyridine. patsnap.com

Lewis Acid and Free-Radical Catalysts: Lewis acids are employed to accelerate reactions such as electrophilic fluorination by catalyzing the enolization process. acs.org In the liquid-phase chlorination of pyridine derivatives, free-radical initiators like α,α'-azobisisobutyronitrile (AIBN) or peroxides are often used to facilitate the reaction, sometimes in conjunction with UV irradiation. google.compatsnap.com

Molecular Sieves: In gas-phase reactions, solid acid catalysts like molecular sieves offer high selectivity and ease of separation. Zeolites such as ZSM-5, 5A, β, and 13X have been shown to be effective catalysts for the gas-phase chlorination of 3-trifluoromethylpyridine, providing a pathway to 2-chloro-5-trifluoromethylpyridine at temperatures between 150°C and 350°C. googleapis.com

The table below provides an overview of various catalytic systems and their applications in the synthesis of related pyridine compounds.

| Catalyst Type | Specific Example(s) | Reaction Type | Phase | Reference |

|---|---|---|---|---|

| Supported Transition Metal | PdCl₂/Al₂O₃ | Chlorination | Vapor | patsnap.com |

| Transition Metal Complex | NiBr₂·DME with ligand | Hiyama Cross-Coupling | Liquid | researchgate.net |

| Transition Metal Halide | Iron fluoride | Chlorination/Fluorination | Vapor | nih.gov |

| Free-Radical Initiator | α,α'-Azobisisobutyronitrile (AIBN) | Chlorination | Liquid | google.compatsnap.com |

| Molecular Sieve (Zeolite) | ZSM-5, 5A, β, 13X | Chlorination | Gas | googleapis.com |

| Lewis Acid | FeCl₃ | Halogen Exchange | Liquid | googleapis.com |

Scalability and Industrial Synthesis Considerations

Translating a laboratory-scale synthesis to an industrial process introduces considerations of cost, safety, efficiency, and environmental impact. For pyridine derivatives, several large-scale production strategies are employed.

Vapor-Phase Reactions: One common industrial approach is the use of simultaneous vapor-phase chlorination and fluorination at high temperatures (>300°C). nih.gov This method can provide the desired product in a single step, which is advantageous for large-scale production. nih.gov However, controlling the selectivity can be challenging, often leading to the formation of multi-chlorinated by-products. nih.gov

Continuous Flow Chemistry: Modern industrial synthesis increasingly utilizes continuous flow reactors over traditional batch processes. Flow chemistry offers superior control over reaction parameters (temperature, pressure, residence time), leading to improved safety, higher efficiency, and better scalability. researchgate.net This technology is particularly beneficial when dealing with reactive intermediates. researchgate.netasianpubs.org The synthesis of bioactive derivatives from 2-chloro-5-(chloromethyl)pyridine (B46043) has been successfully demonstrated in a continuous flow module, highlighting the potential of this approach for safer and more efficient production. researchgate.netasianpubs.org

Atom Economy and Waste Reduction: Industrial processes must also consider atom economy and waste management. Synthesis routes that generate large amounts of waste are less desirable. For example, some multi-step syntheses of 2-chloro-5-(chloromethyl)pyridine suffer from poor atom economy, creating significant waste streams. google.com The development of cleaner manufacturing processes, such as replacing phosphorus-containing reagents to eliminate phosphorus-containing wastewater, is a key goal in industrial chemistry. google.com

Chemical Reactivity and Transformation of 4 Chloro 5 Chloromethyl 2 Fluoropyridine

Nucleophilic Substitution Reactions

Nucleophilic substitution is a primary mode of reactivity for 4-Chloro-5-(chloromethyl)-2-fluoropyridine. The molecule presents two main sites for nucleophilic attack: the benzylic carbon of the chloromethyl group and the electrophilic carbon atoms on the pyridine (B92270) ring, specifically those bearing halogen substituents.

The chloromethyl group (-CH₂Cl) at the 5-position of the pyridine ring is an electrophilic center analogous to a benzylic halide. It is highly susceptible to nucleophilic substitution via an Sₙ2 mechanism. This reactivity allows for the introduction of a wide range of functional groups by displacing the chloride ion.

The reaction proceeds with various nucleophiles, including amines, thiols, and cyanides. For instance, reaction with amine-functionalized compounds can be used to tether the pyridine moiety to other molecules or solid supports. mdpi.com The general mechanism involves the direct attack of a nucleophile on the carbon atom of the chloromethyl group, leading to the displacement of the chloride leaving group. scholaris.ca

Table 1: Examples of Nucleophilic Substitution on the Chloromethyl Group

| Nucleophile (Nu⁻) | Product Structure | Reaction Type |

|---|---|---|

| R-NH₂ (Amine) | Sₙ2 | |

| R-S⁻ (Thiolate) | Sₙ2 | |

| CN⁻ (Cyanide) | Sₙ2 | |

| N₃⁻ (Azide) | Sₙ2 |

Note: The product structures are generalized representations.

The pyridine ring, particularly when substituted with electron-withdrawing groups like halogens, is activated for nucleophilic aromatic substitution (SₙAr). In this compound, both the C-2 and C-4 positions are susceptible to nucleophilic attack because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. stackexchange.comyoutube.com

The SₙAr mechanism is a two-step process:

Addition: The nucleophile attacks the electron-deficient carbon atom bearing a leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step. stackexchange.comstackexchange.com

Elimination: The leaving group is expelled, and the aromaticity of the pyridine ring is restored. youtube.com

For this specific molecule, nucleophilic attack can theoretically occur at either the C-2 (fluoro-substituted) or C-4 (chloro-substituted) position. The regioselectivity of the reaction is determined by the relative stability of the intermediates and the leaving group ability of the halogens. uoanbar.edu.iqstackexchange.com

The nature and position of the halogen substituents have a profound impact on the rate and regioselectivity of SₙAr reactions.

Activating Effect: Fluorine is more electronegative than chlorine and exerts a stronger inductive electron-withdrawing effect (-I effect). This effect stabilizes the negatively charged Meisenheimer complex formed during the rate-determining step, thereby increasing the reaction rate. stackexchange.com Consequently, a fluorine substituent is more activating towards SₙAr than a chlorine substituent. nih.govepfl.ch Studies on simpler models show that the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine. nih.govepfl.ch

Leaving Group Ability: In the context of SₙAr reactions, where the cleavage of the carbon-halogen bond is not the rate-determining step, fluoride (B91410) is an excellent leaving group. The high electronegativity of fluorine polarizes the C-F bond, making the carbon highly electrophilic and accelerating the initial nucleophilic attack. stackexchange.comyoutube.com

Regioselectivity: In 2,4-dihalopyridines, nucleophilic substitution generally occurs preferentially at the 4-position. uoanbar.edu.iqepfl.ch However, the superior activating nature and leaving group ability of fluorine in SₙAr reactions complicates this prediction for this compound. The strong activation provided by the fluorine at C-2 could direct the substitution to that position, despite the general preference for C-4 attack in other dihalopyridines. nih.govresearchgate.net The precise outcome would likely depend on the specific nucleophile and reaction conditions employed.

Table 2: Comparison of Halogen Properties in SₙAr Reactions

| Property | Fluorine (at C-2) | Chlorine (at C-4) |

|---|---|---|

| Electronegativity | Highest (~3.98) | High (~3.16) |

| Inductive Effect (-I) | Very Strong | Strong |

| Activation of Ring | More Activating | Less Activating |

| Leaving Group Ability | Excellent (in SₙAr) | Good |

| Predicted Reactivity Site | Highly Favored | Potentially Competitive |

Oxidation and Reduction Pathways

The chloromethyl group can be oxidized to higher oxidation states, primarily to an aldehyde (pyridine-5-carbaldehyde) and subsequently to a carboxylic acid (pyridine-5-carboxylic acid). This transformation is analogous to the oxidation of alkylpyridines (picolines). google.commdpi.com

Common oxidizing agents used for converting alkylpyridines to pyridine carboxylic acids include potassium permanganate (B83412) (KMnO₄), nitric acid, and various catalytic systems involving molecular oxygen. wikipedia.orggoogle.com The reaction typically requires harsh conditions. The oxidation would proceed stepwise, with the formation of the corresponding 4-chloro-2-fluoro-pyridine-5-carbaldehyde as an intermediate.

The halogen substituents on the pyridine ring can be removed via reduction, typically through catalytic hydrogenation. This process, known as hydrodehalogenation, often occurs concurrently with the reduction of the aromatic ring itself.

Catalytic hydrogenation of halopyridines can lead to different products depending on the catalyst and reaction conditions:

Ring Saturation: The pyridine ring can be reduced to a piperidine (B6355638) ring. It is possible to achieve this while retaining the halogen substituents using specific catalytic systems, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), often under acidic conditions. acs.orgnih.govresearchgate.net

Dehalogenation: Reductive cleavage of the carbon-halogen bond can occur, replacing the halogen with a hydrogen atom. This process is also common during catalytic hydrogenation. chemrxiv.org

Achieving selective reduction of one halogen over the other, or selective reduction of the ring without dehalogenation, is a significant synthetic challenge that depends heavily on the chosen catalyst and reaction parameters. liverpool.ac.uk

Table 3: Potential Reduction Products of this compound

| Reaction Type | Potential Product(s) |

|---|---|

| Ring Hydrogenation | 4-Chloro-5-(chloromethyl)-2-fluoropiperidine |

| Hydrodehalogenation | 5-(chloromethyl)-2-fluoropyridine (B1592471) (loss of 4-Cl) 4-Chloro-5-(chloromethyl)pyridine (loss of 2-F) | | Full Reduction | 5-(methyl)piperidine |

Rearrangement and Ring Opening Reactions

While specific studies on the rearrangement and ring-opening reactions of this compound are not extensively documented in publicly available literature, the reactivity of related halopyridines suggests potential pathways for such transformations.

Rearrangement Reactions: Rearrangement reactions often proceed through the formation of reactive intermediates such as carbocations or nitrenes. In the case of this compound, the chloromethyl group could potentially undergo rearrangement under certain conditions. For instance, in the presence of a strong Lewis acid, ionization of the chloromethyl group to form a carbocation could be followed by a 1,2-hydride or 1,2-chloride shift, leading to a more stable carbocationic intermediate, which could then be trapped by a nucleophile. However, the electron-deficient nature of the pyridine ring would destabilize an adjacent carbocation, making such rearrangements less likely compared to benzylic systems.

Another possibility for rearrangement could involve the pyridine ring itself, potentially through high-energy processes such as pyrolysis or photolysis. These conditions can sometimes lead to skeletal rearrangements of heterocyclic rings, although such reactions are generally complex and can result in a multitude of products. The thermal decomposition of related chlorinated pyridines has been studied, but these investigations often focus on fragmentation rather than specific intramolecular rearrangements.

Ring Opening Reactions: The opening of the pyridine ring in this compound is a plausible transformation, particularly under the influence of strong nucleophiles. The high electronegativity of the fluorine and chlorine atoms, coupled with the electron-withdrawing effect of the ring nitrogen, makes the pyridine ring susceptible to nucleophilic attack.

A well-documented example of pyridine ring opening is the reaction of 2-chloro-5-nitropyridine (B43025) with strong bases, which proceeds through an SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure). In a similar vein, a potent nucleophile could potentially attack one of the electrophilic carbon atoms of the pyridine ring in this compound, leading to the formation of a Meisenheimer-like intermediate. Subsequent electronic reorganization could then lead to the cleavage of a carbon-nitrogen bond, resulting in an open-chain intermediate. The ultimate fate of this intermediate would depend on the reaction conditions and the nature of the nucleophile. For instance, the reaction of 2-chloro-5-nitropyridine with a base can lead to the formation of a carbanion intermediate which can exist as pseudo-cis and pseudo-trans isomers. researchgate.net The pseudo-cis isomer can then undergo a ring-closing reaction.

The presence of multiple halogen substituents at positions 2, 4, and on the methyl group at position 5 provides several potential sites for initial nucleophilic attack, which could influence the regioselectivity of a potential ring-opening event.

Mechanistic Investigations of this compound Transformations

Detailed mechanistic investigations specifically for this compound are scarce. However, the reactivity of this compound can be understood by examining the mechanisms of transformations for structurally similar molecules, particularly substituted halopyridines.

Nucleophilic Aromatic Substitution (SNAr): The most probable reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitrogen atom and the halogen substituents. The positions ortho and para to the nitrogen atom (positions 2, 4, and 6) are particularly activated. In this molecule, positions 2 and 4 are substituted with fluorine and chlorine, respectively.

The generally accepted mechanism for SNAr reactions on pyridines involves a two-step addition-elimination process.

Addition of the Nucleophile: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, F or Cl), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is particularly stabilized by the nitrogen atom.

Elimination of the Leaving Group: The leaving group is then expelled from the Meisenheimer complex, restoring the aromaticity of the pyridine ring and yielding the substituted product.

The relative reactivity of the leaving groups is a key factor in determining the outcome of the reaction. For halopyridines, the reactivity order is generally F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom, making the attached carbon more electrophilic. Studies on the reaction of 2-fluoro- and 2-chloropyridines with sodium ethoxide have shown that the 2-fluoropyridine reacts significantly faster than the 2-chloropyridine. researchgate.net Therefore, in this compound, nucleophilic substitution is expected to occur preferentially at the C-2 position, displacing the fluoride ion.

Reactivity of the Chloromethyl Group: The chloromethyl group at the 5-position provides another site for nucleophilic attack, proceeding through a standard SN2 mechanism. The reactivity of this group would be influenced by the electronic nature of the pyridine ring. The electron-withdrawing character of the ring would likely enhance the electrophilicity of the benzylic-like carbon, making it more susceptible to nucleophilic substitution.

Computational Studies on Related Systems: Computational quantum chemical studies on fluorinated and chlorinated pyridines have provided insights into their electronic structure and reactivity. These studies help in understanding how the position and nature of halogen substituents affect the electronic properties of the pyridine ring, such as the distribution of electron density and the energies of frontier molecular orbitals. Such computational approaches could be applied to this compound to predict its reactivity and elucidate the mechanisms of its transformations more precisely.

Derivatization and Analog Generation from 4 Chloro 5 Chloromethyl 2 Fluoropyridine

Synthesis of Novel Fluoropyridine Scaffolds

Modification of the pyridine (B92270) core of 4-Chloro-5-(chloromethyl)-2-fluoropyridine primarily involves nucleophilic aromatic substitution (SNAr) at the C2 or C4 positions. In such reactions, an electron-rich nucleophile attacks the electron-deficient pyridine ring, leading to the displacement of one of the halide substituents. youtube.comwikipedia.org

The reactivity of halogens on a pyridine ring towards SNAr is influenced by their position relative to the ring nitrogen. Generally, halides at the 2- and 4-positions are more susceptible to substitution due to the ability of the electronegative nitrogen atom to stabilize the negatively charged intermediate (Meisenheimer complex). For 2,4-dihalopyridines, nucleophilic aromatic substitution reactions often show a preference for occurring at the C4 position. nih.gov Furthermore, the intrinsic reactivity of a C-F bond in SNAr reactions on heteroaromatic systems is often significantly higher than that of a C-Cl bond. For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.org This suggests that under certain conditions, selective substitution at the C2 position might be achievable despite the general preference for C4 attack.

This differential reactivity allows for the synthesis of various novel scaffolds by reacting this compound with a range of nucleophiles, including alkoxides, amines, and thiols.

| Nucleophile | Reagent Example | Potential Product (Substitution at C4) | Potential Product (Substitution at C2) |

|---|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | 2-Fluoro-4-methoxy-5-(chloromethyl)pyridine | 4-Chloro-2-methoxy-5-(chloromethyl)pyridine |

| Amine | Pyrrolidine | 2-Fluoro-4-(pyrrolidin-1-yl)-5-(chloromethyl)pyridine | 4-Chloro-2-(pyrrolidin-1-yl)-5-(chloromethyl)pyridine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-Fluoro-4-(phenylthio)-5-(chloromethyl)pyridine | 4-Chloro-2-(phenylthio)-5-(chloromethyl)pyridine |

Functionalization of the Chloromethyl Group

The chloromethyl group at the 5-position is the most reactive site for standard nucleophilic substitution (SN1 and SN2 reactions). organic-chemistry.org This group behaves like a benzylic halide, where the chlorine atom is a good leaving group, and the adjacent pyridine ring can stabilize potential carbocation intermediates. This high reactivity allows for the straightforward introduction of a wide array of functional groups by reacting the parent compound with various nucleophiles under relatively mild conditions. youtube.comkhanacademy.org

Common transformations include the conversion of the chloromethyl group to ethers, amines, thioethers, nitriles, and azides. These reactions are typically high-yielding and provide a primary route for diversification of the this compound core, leaving the C-F and C-Cl bonds on the aromatic ring intact for subsequent modifications.

| Nucleophile | Reagent Example | Resulting Derivative | New Functional Group |

|---|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | (4-Chloro-2-fluoro-pyridin-5-yl)methanol | Alcohol |

| Cyanide | Potassium Cyanide (KCN) | (4-Chloro-2-fluoro-pyridin-5-yl)acetonitrile | Nitrile |

| Azide | Sodium Azide (NaN3) | 5-(Azidomethyl)-4-chloro-2-fluoropyridine | Azide |

| Ammonia | Ammonia (NH3) | (4-Chloro-2-fluoro-pyridin-5-yl)methanamine | Primary Amine |

| Acetate | Potassium Acetate (KOAc) | (4-Chloro-2-fluoro-pyridin-5-yl)methyl acetate | Ester |

Diversification via Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions provide a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds, significantly diversifying the molecular structure. The chloro group at the 4-position of the pyridine ring is a suitable handle for various palladium- or nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Sonogashira reactions. researchgate.netresearchgate.net

Research on the reactivity of chloropyridines in cross-coupling reactions indicates that the C4 position is generally more reactive than the C2 position. rsc.org Studies on 2,4-dichloropyridines have demonstrated that selective cross-coupling at the C4-position can be achieved with high efficiency using specific catalyst and ligand systems, leaving the halide at the C2-position untouched for subsequent reactions. nih.gov This regioselectivity allows for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups at the C4 position of this compound.

| Reaction Name | Coupling Partner | Example Reagent | Resulting Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound | Phenylboronic acid | 5-(Chloromethyl)-2-fluoro-4-phenylpyridine |

| Negishi | Organozinc Compound | Ethylzinc chloride | 5-(Chloromethyl)-4-ethyl-2-fluoropyridine |

| Sonogashira | Terminal Alkyne | Phenylacetylene | 5-(Chloromethyl)-2-fluoro-4-(phenylethynyl)pyridine |

| Buchwald-Hartwig | Amine | Morpholine | 4-(5-(Chloromethyl)-2-fluoropyridin-4-yl)morpholine |

Development of Advanced Synthetic Intermediates

The true synthetic utility of this compound lies in the ability to combine the aforementioned reactions in a sequential manner to generate complex, highly functionalized molecules. By strategically targeting the different reactive sites, this compound serves as a cornerstone for building advanced intermediates for various applications.

For example, a synthetic pathway could begin with the functionalization of the highly reactive chloromethyl group. The resulting product, which still contains the C-Cl and C-F bonds on the pyridine ring, can then undergo a cross-coupling reaction at the C4 position. Finally, the remaining C-F bond could be subjected to nucleophilic aromatic substitution, or the functional group introduced in the first step could be further transformed. This modular approach allows for the systematic construction of molecular complexity.

| Step 1: Reaction Type | Intermediate 1 | Step 2: Reaction Type | Intermediate 2 | Step 3: Reaction Type | Final Product Example |

|---|---|---|---|---|---|

| SN2 at CH2Cl (with NaN3) | 5-(Azidomethyl)-4-chloro-2-fluoropyridine | Suzuki Coupling at C4-Cl (with 4-methoxyphenylboronic acid) | 5-(Azidomethyl)-2-fluoro-4-(4-methoxyphenyl)pyridine | Reduction of Azide (with H2/Pd) | (2-Fluoro-4-(4-methoxyphenyl)pyridin-5-yl)methanamine |

| Suzuki Coupling at C4-Cl (with Thiophene-2-boronic acid) | 5-(Chloromethyl)-2-fluoro-4-(thiophen-2-yl)pyridine | SN2 at CH2Cl (with KCN) | (2-Fluoro-4-(thiophen-2-yl)pyridin-5-yl)acetonitrile | Hydrolysis of Nitrile (with H3O+) | (2-Fluoro-4-(thiophen-2-yl)pyridin-5-yl)acetic acid |

| SNAr at C4-Cl (with Morpholine) | 4-(5-(Chloromethyl)-2-fluoropyridin-4-yl)morpholine | SN2 at CH2Cl (with NaOMe) | 4-(5-(Methoxymethyl)-2-fluoropyridin-4-yl)morpholine | SNAr at C2-F (with NaSMe) | 4-(5-(Methoxymethyl)-2-(methylthio)pyridin-4-yl)morpholine |

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 5 Chloromethyl 2 Fluoropyridine and Its Derivatives

X-ray Crystallography and Solid-State Characterization

No crystallographic data, including unit cell dimensions, space group, or atomic coordinates, has been published for 4-Chloro-5-(chloromethyl)-2-fluoropyridine. Therefore, a discussion of its solid-state structure, molecular geometry, and intermolecular interactions based on X-ray diffraction is not possible.

Due to the absence of this critical, compound-specific data, the generation of a thorough and scientifically accurate article as per the provided outline is not feasible.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. mdpi.comnih.gov While a specific crystal structure for this compound was not found in the reviewed literature, the crystallographic data for the closely related analogue, 2-Chloro-5-(chloromethyl)pyridine (B46043), provides significant insight into the expected molecular geometry and crystal lattice parameters. nih.govresearchgate.net

The analysis of 2-Chloro-5-(chloromethyl)pyridine reveals that it crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The molecule is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.0146 Å for all atoms except the chlorine atom of the chloromethyl group. nih.govresearchgate.net This chlorine atom is offset from the plane. nih.gov The detailed crystal data and refinement parameters for this analogue are presented in Table 1.

Table 1: Crystal Data and Structure Refinement for 2-Chloro-5-(chloromethyl)pyridine

| Parameter | Value nih.govresearchgate.net |

|---|---|

| Empirical Formula | C₆H₅Cl₂N |

| Formula Weight (g/mol) | 162.01 |

| Temperature (K) | 293 |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0770 (8) |

| b (Å) | 10.322 (2) |

| c (Å) | 16.891 (3) |

| β (°) | 95.95 (3) |

| Volume (ų) | 707.0 (2) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.522 |

| Absorption Coefficient (mm⁻¹) | 0.82 |

| Reflections Collected | 2886 |

| Independent Reflections | 1299 |

| Final R indices [I > 2σ(I)] | R1 = 0.037 |

| R indices (all data) | wR2 = 0.129 |

The introduction of a fluorine atom at the C2 position in this compound is expected to subtly alter bond lengths and angles within the pyridine (B92270) ring but is unlikely to change the fundamental monoclinic crystal system observed in its analogue.

Crystal Packing and Intermolecular Interactions

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design new solids. ias.ac.in The packing of molecules within a crystal lattice is governed by a variety of non-covalent forces, including hydrogen bonds, halogen bonds, and π-stacking interactions. ias.ac.innih.govnih.gov

In the crystal structure of the analogue 2-Chloro-5-(chloromethyl)pyridine, molecules are linked by intermolecular C—H···N hydrogen bonds, forming dimeric structures. nih.govresearchgate.net This specific interaction involves a hydrogen atom from the chloromethyl group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule. researchgate.net

Studies on other fluorinated and chlorinated pyridine derivatives reveal common packing motifs. For instance, the degree of fluorine substitution can influence whether molecules adopt a herringbone or parallel arrangement. acs.orgfigshare.com Chlorocyanopyridines have been shown to exhibit offset face-to-face π-stacking in conjunction with C—H···N interactions. nih.govnih.gov

For this compound, several key interactions are anticipated to dictate its crystal packing:

Hydrogen Bonding: Similar to its non-fluorinated analogue, C—H···N hydrogen bonds are expected to be a significant feature, promoting the formation of dimers or chains.

Halogen Bonding: The presence of both chlorine and fluorine atoms introduces the possibility of halogen bonds (e.g., C-Cl···N, C-Cl···Cl, or C-F···Cl). These interactions, where a halogen atom acts as an electrophilic species, are increasingly recognized as important directional forces in crystal engineering. mdpi.com

The interplay of these forces—hydrogen bonding, halogen bonding, and π-stacking—will ultimately determine the supramolecular architecture of this compound in the solid state.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular structure of a compound. cdnsciencepub.comnih.gov While experimental spectra for this compound are not detailed in the surveyed literature, the expected vibrational frequencies can be predicted based on extensive studies of substituted pyridines and related compounds. cdnsciencepub.comresearchgate.netnih.gov The primary vibrational modes are associated with the pyridine ring, the chloromethyl group, and the carbon-halogen bonds.

A summary of the expected characteristic vibrational frequencies is provided in Table 2.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group/Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| Pyridine Ring C-H Stretching | 3000 - 3100 | mdpi.com |

| CH₂ (chloromethyl) Stretching | 2850 - 3000 | mdpi.com |

| Pyridine Ring C=C and C=N Stretching | 1400 - 1650 | cdnsciencepub.comresearchgate.net |

| CH₂ Bending (Scissoring) | 1400 - 1450 | mdpi.com |

| C-F Stretching | 1200 - 1350 | researchgate.net |

| Pyridine Ring Breathing/In-plane Bending | 990 - 1100 | nih.govcdnsciencepub.com |

| C-Cl (ring) Stretching | 1050 - 1150 | nih.gov |

| C-Cl (chloromethyl) Stretching | 650 - 800 | mdpi.com |

The precise positions of these bands are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the fluorine and chlorine atoms will affect the vibrational frequencies of the pyridine ring modes. Density Functional Theory (DFT) calculations are often employed to support experimental assignments by predicting vibrational frequencies with good accuracy. nih.govmdpi.com

Other Advanced Spectroscopic Techniques

Beyond diffraction and vibrational methods, several other spectroscopic techniques are essential for the complete characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the connectivity and chemical environment of atoms.

¹H NMR: Would show distinct signals for the two non-equivalent aromatic protons on the pyridine ring and a singlet or AB quartet for the methylene (B1212753) (CH₂) protons of the chloromethyl group. The chemical shifts and coupling constants would confirm the substitution pattern.

¹³C NMR: Would identify the six unique carbon atoms in the molecule, with their chemical shifts being highly sensitive to the attached substituents (F, Cl, N). spectrabase.com

¹⁹F NMR: Would provide a single resonance, confirming the presence of the fluorine atom. The chemical shift would be characteristic of a fluorine atom attached to an aromatic ring.

Mass Spectrometry (MS): This technique provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm its exact mass. The predicted monoisotopic mass is 178.9806824 Da. nih.gov Analysis of the isotopic pattern, due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), would further corroborate the molecular formula. Collision-induced dissociation could be used to study fragmentation pathways, yielding further structural information.

Fluorescence Spectroscopy: The optical properties of pyridine derivatives can be investigated using UV-vis absorption and fluorescence spectroscopy. researchgate.net These techniques can provide insights into the electronic transitions within the molecule and how they are affected by substituents and the solvent environment. researchgate.net

Together, these advanced spectroscopic methods provide a comprehensive and complementary dataset for the unambiguous structural confirmation and characterization of this compound.

Theoretical and Computational Studies of 4 Chloro 5 Chloromethyl 2 Fluoropyridine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Chloro-5-(chloromethyl)-2-fluoropyridine, these calculations provide insights into its stability, reactivity, and electronic characteristics.

Molecular Orbitals and Electron Density Distributions

The electronic behavior of this compound is dictated by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, signifying sites for nucleophilic attack.

Computational studies, often employing Density Functional Theory (DFT), can model the distribution of electron density across the molecule. For pyridine (B92270) derivatives, the nitrogen atom and halogen substituents significantly influence this distribution. The electronegative fluorine and chlorine atoms withdraw electron density from the pyridine ring, affecting its aromaticity and reactivity. The chloromethyl group at the 5-position further modifies the electron density, potentially influencing the molecule's interaction with other chemical species. Theoretical studies on related compounds like 2-Fluoro-4-iodo-5-methylpyridine have utilized DFT to analyze HOMO-LUMO energies and Mulliken charges to understand solvent influences and intramolecular interactions. researchgate.net

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. chemrxiv.org The MEP map uses a color spectrum to represent different electrostatic potential values on the electron density surface. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For this compound, an MEP analysis would likely reveal negative potentials around the nitrogen atom of the pyridine ring and the chlorine and fluorine atoms, due to the lone pairs of electrons on these electronegative atoms. researchgate.net Conversely, positive potentials would be expected on the hydrogen atoms and potentially on the carbon atom of the chloromethyl group. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological targets or other reactants. chemrxiv.org

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is instrumental in elucidating the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanism, including the structures of transition states and intermediates.

For instance, the synthesis of related compounds like 2-chloro-5-chloromethyl-pyridine often involves chlorination reactions. google.comgoogle.com Theoretical modeling of these processes for this compound would involve calculating the energies of reactants, products, and all conceivable transition states. This analysis helps in understanding the reaction's feasibility, kinetics, and the factors that control its outcome. Transition state theory can be applied to these calculated structures to predict reaction rates. Studies on similar heterocyclic systems demonstrate the power of these methods in predicting reaction outcomes and optimizing synthetic procedures.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not rigid. Rotation around the single bond connecting the chloromethyl group to the pyridine ring allows for different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties of this compound, which can be invaluable for its characterization.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational calculations can predict the frequencies and intensities of these vibrations. This information aids in the interpretation of experimental vibrational spectra and can be used to identify the presence of specific functional groups.

A table of predicted spectroscopic data would typically be generated from these computational studies.

Predicted Spectroscopic Data (Illustrative)

| Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (ppm) | Specific values for each proton |

| ¹³C NMR Chemical Shift (ppm) | Specific values for each carbon |

| ¹⁹F NMR Chemical Shift (ppm) | Value for the fluorine atom |

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models can account for solvent effects in several ways, from implicit continuum models to explicit inclusion of solvent molecules.

For this compound, the choice of solvent can affect its conformational equilibrium, electronic structure, and the rates of its reactions. For example, polar solvents might stabilize polar transition states, thereby accelerating certain reactions. The kinetics of reactions involving similar fluorinated aromatic compounds, such as 1-fluoro-2,4-dinitrobenzene, have been shown to be sensitive to the solvent's properties. rsc.org Theoretical studies can model these solvent effects to predict how the molecule will behave in different chemical environments, which is crucial for designing and optimizing chemical processes.

Analytical Methodologies for Detection and Quantification of 4 Chloro 5 Chloromethyl 2 Fluoropyridine in Complex Matrices

Chromatographic Techniques

Chromatography is a cornerstone for the separation, identification, and quantification of individual components from a complex mixture. For a substituted pyridine (B92270) compound, both liquid and gas chromatography are highly applicable.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for analyzing non-volatile or thermally unstable compounds. For halogenated pyridines, reversed-phase HPLC is typically the method of choice.

A validated HPLC method for the related compound 4-Amino-2-chloropyridine demonstrates a typical setup that could be adapted for 4-Chloro-5-(chloromethyl)-2-fluoropyridine. sielc.com The separation is achieved on a mixed-mode stationary phase column using a straightforward isocratic mobile phase, with detection by UV absorption. sielc.com The key parameters for such a method are detailed in the table below.

Table 1: Example HPLC Parameters for Analysis of a Chlorinated Pyridine Derivative

| Parameter | Condition | Reference |

|---|---|---|

| Column | Primesep 100, 4.6 x 150 mm, 5 µm | sielc.com |

| Mobile Phase | Acetonitrile (45%) and Water with 0.05% Sulfuric Acid (H₂SO₄) | sielc.com |

| Flow Rate | 1.0 mL/min | sielc.com |

| Detection | UV at 200 nm | sielc.com |

| Injection Volume | 1 µL | sielc.com |

| Analyte Example | 4-Amino-2-chloropyridine | sielc.com |

This method demonstrates the capability of HPLC to achieve sensitive detection, with a reported Limit of Detection (LOD) of 8 ppb for 4-Amino-2-chloropyridine, although this can vary between laboratories and instruments. sielc.com

Gas Chromatography (GC)

Gas Chromatography (GC) is highly effective for volatile and thermally stable compounds. Given the structure of this compound, it is expected to be amenable to GC analysis, likely with detection by a mass spectrometer (GC-MS) or an electron capture detector (ECD), which is highly sensitive to halogenated compounds.

While specific GC methods for the target compound are not available, methods developed for other chlorinated compounds in active pharmaceutical ingredients (APIs) highlight the approach. For instance, a sensitive GC-MS method was developed and validated for the determination of 4-chloro-1-butanol (B43188), an alkylating agent. nih.gov This method achieved a low limit of quantitation (QL) of 0.08 ppm, demonstrating the high sensitivity required for impurity analysis. nih.gov

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry (MS), provide exceptional selectivity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly LC with tandem mass spectrometry (LC-MS/MS), is a powerful tool for quantifying trace-level impurities. A rapid and sensitive LC-MS/MS method was developed for determining a genotoxic impurity, 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy) pyridine Hydrochloride, in Lansoprazole. rasayanjournal.co.in This method, transferable from an initial HPLC-UV setup to achieve lower detection limits, uses a common C18 column and electrospray ionization (ESI) in positive mode. rasayanjournal.co.in The validation of this method included parameters essential for regulatory acceptance, such as linearity, accuracy, and precision. rasayanjournal.co.in

Table 2: Example LC-MS/MS Parameters for a Substituted Pyridine

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | API 3000 LC-MS/MS System | rasayanjournal.co.in |

| Column | Hypersil BDS C18, 150 x 4.6 mm, 5 µm | rasayanjournal.co.in |

| Mobile Phase | Buffer (0.01M Ammonium acetate), Acetonitrile, and Methanol (50:45:5 v/v) | rasayanjournal.co.in |

| Flow Rate | 0.8 mL/min | rasayanjournal.co.in |

| Ionization Mode | Electrospray Ionization (ESI), Positive | rasayanjournal.co.in |

| Detection Mode | Selective Ion Monitoring (SIM) | rasayanjournal.co.in |

| Linearity (R²) | 0.9984 over 0.90 - 2.40 µg/mL | rasayanjournal.co.in |

| Analyte Example | 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy) pyridine Hydrochloride | rasayanjournal.co.in |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the high-resolution separation of GC with the definitive identification power of MS. A validated GC-MS method for identifying 4-chloro-1-butanol in APIs showed excellent linearity over a range of 0.08 to 40 ppm with an R² value of 0.9999. nih.gov The accuracy, demonstrated by recovery studies, ranged from 90.5% to 108.7%. nih.gov Such performance indicates that a similar GC-MS method would be highly suitable for the trace-level quantification of this compound.

Spectrophotometric Methods

Spectrophotometric methods, particularly UV-Vis spectrophotometry, offer a simpler and more accessible means of quantification, provided the analyte has a suitable chromophore and the sample matrix is not overly complex.

UV-Vis Spectrophotometry for Quantification

UV-Visible spectrophotometry measures the absorption of light by a compound in the ultraviolet and visible regions of the electromagnetic spectrum. The pyridine ring is a chromophore that absorbs in the UV region. Studies on related compounds, such as 2-Amino-5-Chloropyridine (B124133), show UV absorption spectra recorded between 200 to 800 nm, with a distinct cut-off wavelength. researchgate.net For quantification, a wavelength of maximum absorbance (λmax) would be selected to construct a calibration curve based on Beer-Lambert law, plotting absorbance against known concentrations of the standard compound. This technique is often used in conjunction with HPLC (as a UV detector) for quantitative analysis. sielc.com

Sample Preparation and Extraction Strategies for Analysis

The analysis of compounds in complex matrices, such as soil, water, or biological tissues, requires effective sample preparation to remove interfering substances and concentrate the analyte of interest. The choice of extraction strategy depends on the physicochemical properties of the analyte and the nature of the sample matrix.

For multi-residue analysis in challenging matrices like food products, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure is often employed. lcms.cz This method typically involves an initial extraction with an organic solvent (like acetonitrile), followed by a salting-out step to induce phase separation. A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), is used to remove interfering matrix components like pigments and fats. The final extract can then be reconstituted in a suitable solvent for injection into an LC-MS/MS or GC-MS/MS system. lcms.cz This approach is robust and has been validated for a wide range of analytes, making it a strong candidate for extracting this compound from complex samples. lcms.cz

For liquid samples, such as process streams or wastewater, a simple "dilute and shoot" approach may be sufficient if the analyte concentration is high enough and the matrix is relatively clean. Otherwise, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be necessary to concentrate the analyte and remove interferences before chromatographic analysis.

Method Validation and Quality Control in Research

The robust validation of analytical methods is a prerequisite for the reliable quantification of this compound in complex matrices. Adherence to internationally recognized guidelines, such as those established by the International Council for Harmonisation (ICH), ensures that the analytical procedure is fit for its intended purpose. Method validation provides a high degree of assurance that the method will consistently yield results that are accurate and precise. In a research context, this is critical for generating credible data for applications such as impurity profiling, stability testing, and concentration determination in various sample types.

Quality control (QC) procedures are implemented in conjunction with a validated method to ensure the continued reliability of the analytical results over time. QC involves the routine analysis of control samples and the monitoring of key performance parameters of the analytical system. This allows for the early detection of any deviations from the established method performance, thereby preventing the generation of erroneous data.

The validation of an analytical method for this compound would typically encompass the evaluation of several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Interactive Data Tables

Table 1: Linearity and Range

| Concentration Level | Nominal Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

|---|---|---|---|

| 1 | Data Not Available | Data Not Available | Data Not Available |

| 2 | Data Not Available | Data Not Available | Data Not Available |

| 3 | Data Not Available | Data Not Available | Data Not Available |

| 4 | Data Not Available | Data Not Available | Data Not Available |

| 5 | Data Not Available | Data Not Available | Data Not Available |

| 6 | Data Not Available | Data Not Available | Data Not Available |

| 7 | Data Not Available | Data Not Available | Data Not Available |

| Correlation Coefficient (r²) | Data Not Available | ||

| Linearity Range | Data Not Available |

Table 2: Accuracy and Precision

| Concentration Level | Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) (n=6) | Accuracy (% Recovery) | Precision (% RSD) |

|---|---|---|---|---|

| Low QC | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Mid QC | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| High QC | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Method | Value (µg/mL) |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | Data Not Available |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (10:1) | Data Not Available |

Table 4: Robustness Study

| Parameter Varied | Variation | % RSD of Results |

|---|---|---|

| Column Temperature | ± 2 °C | Data Not Available |

| Mobile Phase pH | ± 0.2 units | Data Not Available |

| Flow Rate | ± 0.1 mL/min | Data Not Available |

Applications of 4 Chloro 5 Chloromethyl 2 Fluoropyridine and Its Derivatives in Chemical Synthesis

Building Blocks for Complex Organic Molecules

4-Chloro-5-(chloromethyl)-2-fluoropyridine serves as a foundational building block for constructing more elaborate organic molecules. Its utility stems from the distinct reactivity of its three key functional groups. The chloromethyl group at the 5-position is the most reactive site for nucleophilic substitution, acting as a potent electrophile. This allows for the straightforward attachment of the substituted pyridine (B92270) ring to a wide variety of nucleophiles, including amines, thiols, alcohols, and carbanions, effectively "installing" the fluorinated pyridine core onto another molecule.

The chlorine atom at the 4-position and the fluorine atom at the 2-position are less reactive towards simple nucleophilic substitution but can be activated for participation in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) or powerful nucleophilic aromatic substitution (SNAr) reactions, especially with strong nucleophiles under forcing conditions. The fluorine atom at the C-2 position is particularly notable, as 2-fluoropyridines are known to be significantly more reactive in SNAr reactions compared to their 2-chloro counterparts nih.gov. This differential reactivity allows chemists to perform sequential functionalization, first reacting the chloromethyl group and then targeting the halogenated positions on the ring to build molecular complexity in a controlled manner.

The strategic importance of this substitution pattern is highlighted by the widespread use of analogous compounds, such as 2-chloro-4,5-substituted pyridines, in the total synthesis of complex natural products mdpi.com. The presence of multiple, orthogonally reactive sites on a single, compact scaffold is a powerful tool for synthetic chemists.

Table 1: Reactivity Sites of this compound for Complex Molecule Synthesis

| Functional Group | Position | Common Reaction Types | Potential Reactants (Nucleophiles/Reagents) |

|---|---|---|---|

| Chloromethyl | 5 | Nucleophilic Substitution (SN2) | Amines (R-NH₂), Alcohols (R-OH), Thiols (R-SH), Cyanide (CN⁻) |

| Fluorine | 2 | Nucleophilic Aromatic Substitution (SNAr) | Alkoxides (R-O⁻), Amines (R-NH₂), Thiolates (R-S⁻) |

| Chlorine | 4 | Cross-Coupling Reactions, SNAr | Boronic Acids, Alkenes, Amines (with catalyst) |

Intermediates in the Synthesis of Specialty Chemicals

Halogenated pyridine derivatives are critical intermediates in the production of numerous specialty chemicals, particularly agrochemicals and pharmaceuticals nbinno.com. For instance, the related compound 2-chloro-5-(chloromethyl)pyridine (B46043) is a well-established precursor for the synthesis of neonicotinoid insecticides, a major class of crop protection agents nih.govpatsnap.comgoogle.com. Similarly, 5-Chloro-2-fluoropyridine is a vital intermediate for developing novel therapeutic agents and high-efficacy pesticides nbinno.com.

While specific, commercialized end-products derived from this compound are not extensively detailed in publicly available literature, its structural motifs strongly suggest its role as an advanced intermediate for next-generation specialty chemicals. The incorporation of a fluorine atom is a common strategy in drug and pesticide design to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets mdpi.comsci-hub.box. Therefore, this compound is likely utilized in the synthesis of:

Novel Agrochemicals: As a potential successor or alternative to existing pyridine-based insecticides and herbicides, where the unique electronic properties imparted by the 2-fluoro and 4-chloro substituents could lead to improved potency, a different spectrum of activity, or better resistance management.

Pharmaceutical Ingredients: In the development of new drugs, where the fluorinated pyridine scaffold can be elaborated into complex molecules targeting a range of diseases. Pyridine rings are privileged structures in medicinal chemistry, appearing in countless approved drugs.

The synthesis pathway for these specialty chemicals typically involves an initial reaction at the highly reactive chloromethyl group to link the pyridine core to another key fragment, followed by further modifications at the C-2 or C-4 positions to complete the final molecule.

Role in the Development of Fluorinated Scaffolds for Chemical Research

The deliberate incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry sci-hub.boxmdpi.com. This compound is not just an intermediate but is itself a "fluorinated scaffold"—a pre-functionalized framework that chemists can use to build libraries of novel compounds for biological screening and materials science research.

The value of this particular scaffold lies in the strategic placement of the fluorine atom at the 2-position. As previously mentioned, this position is activated for nucleophilic aromatic substitution, providing a reliable chemical handle for diversification nih.gov. Researchers can take the core scaffold and react it with a multitude of different nucleophiles to quickly generate a large number of derivatives, each with a unique substituent at the 2-position. This approach is highly efficient for structure-activity relationship (SAR) studies, where the goal is to systematically probe how different chemical groups at a specific position affect a molecule's biological activity.

Furthermore, the physicochemical properties conferred by the fluorine atom—such as increased lipophilicity and altered basicity of the pyridine nitrogen—can improve the drug-like properties of the resulting molecules, including their ability to cross cell membranes and resist metabolic degradation mdpi.commdpi.com. Thus, by providing an accessible and versatile fluorinated core, this compound plays a crucial role in accelerating the discovery and development of new chemical entities with potentially enhanced pharmacological profiles.

Table 2: Comparison of this compound with Related Pyridine Building Blocks

| Compound Name | Key Structural Features | Primary Application Area |

|---|---|---|

| This compound | 2-Fluoro, 4-Chloro, 5-Chloromethyl | Advanced intermediate for novel agrochemicals & pharmaceuticals; fluorinated scaffold for research. |

| 2-Chloro-5-(chloromethyl)pyridine | 2-Chloro, 5-Chloromethyl | Key intermediate for major neonicotinoid insecticides nih.govgoogle.com. |

| 5-Chloro-2-fluoropyridine | 2-Fluoro, 5-Chloro | Versatile building block for pharmaceuticals and agrochemicals nbinno.com. |

| 4-(Bromomethyl)-5-chloro-2-fluoropyridine | 2-Fluoro, 5-Chloro, 4-Bromomethyl | Close analogue used as a reactive building block in organic synthesis aobchem.com. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。